molecular formula C16H14F2O B1302739 3,5-Difluoro-4'-n-propylbenzophenone CAS No. 844885-12-7

3,5-Difluoro-4'-n-propylbenzophenone

Cat. No.: B1302739
CAS No.: 844885-12-7
M. Wt: 260.28 g/mol
InChI Key: BMNBCISMNRMMCK-UHFFFAOYSA-N
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Scientific Research Applications

3,5-Difluoro-4’-n-propylbenzophenone has several scientific research applications, including:

Safety and Hazards

While specific safety and hazard information for 3,5-Difluoro-4’-n-propylbenzophenone was not found, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-n-propylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,5-difluorobenzoyl chloride with 4-n-propylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

On an industrial scale, the production of 3,5-Difluoro-4’-n-propylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale Friedel-Crafts acylation with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4’-n-propylbenzophenone undergoes several types of chemical reactions, including:

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The propyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.

Major Products Formed

    Reduction: 3,5-Difluoro-4’-n-propylbenzyl alcohol.

    Substitution: 3,5-Diamino-4’-n-propylbenzophenone or 3,5-Dithiol-4’-n-propylbenzophenone.

    Oxidation: 3,5-Difluoro-4’-n-propylbenzoic acid.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4’-n-propylbenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and carbonyl group play a crucial role in its binding affinity and specificity. The propyl group enhances its hydrophobic interactions, facilitating its incorporation into lipid membranes or hydrophobic pockets of proteins. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzophenone: Lacks the propyl group, resulting in different physical and chemical properties.

    4’-n-Propylbenzophenone: Lacks the fluorine atoms, affecting its reactivity and applications.

    3,5-Dichloro-4’-n-propylbenzophenone: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

Uniqueness

3,5-Difluoro-4’-n-propylbenzophenone is unique due to the presence of both fluorine atoms and the propyl group, which confer distinct chemical reactivity and biological properties. The fluorine atoms enhance its stability and resistance to metabolic degradation, while the propyl group increases its hydrophobicity and membrane permeability .

Properties

IUPAC Name

(3,5-difluorophenyl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-2-3-11-4-6-12(7-5-11)16(19)13-8-14(17)10-15(18)9-13/h4-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNBCISMNRMMCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374295
Record name 3,5-Difluoro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-12-7
Record name 3,5-Difluoro-4'-n-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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